molecular formula C22H24N4 B14700360 N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine CAS No. 21323-11-5

N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine

Cat. No.: B14700360
CAS No.: 21323-11-5
M. Wt: 344.5 g/mol
InChI Key: TWTJAKPOILRVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its unique structure, which includes a cinnamylideneamino group attached to a piperazine ring, and a phenyl-prop-2-en-1-imine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine typically involves the reaction of cinnamaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of cinnamic acid derivatives.

    Reduction: Formation of cinnamylamine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine can be compared with other piperazine derivatives, such as:

    4-(1-Piperazinyl)aniline: Known for its use in pharmaceutical applications.

    N-Phenylpiperazine: Used as an intermediate in the synthesis of various drugs.

    1-(2-Pyridyl)piperazine: Investigated for its potential as a central nervous system agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

21323-11-5

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

N-[4-(cinnamylideneamino)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C22H24N4/c1-3-9-21(10-4-1)13-7-15-23-25-17-19-26(20-18-25)24-16-8-14-22-11-5-2-6-12-22/h1-16H,17-20H2

InChI Key

TWTJAKPOILRVIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N=CC=CC2=CC=CC=C2)N=CC=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.